![molecular formula C25H34O3 B1139915 Anhydroepiophiobolin A CAS No. 90411-20-4](/img/structure/B1139915.png)
Anhydroepiophiobolin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anhydroepiophiobolin A (AEP) is a naturally occurring compound found in various plants, such as the Chinese medicinal herb Ephedra sinica. AEP is a diterpene, a type of chemical compound containing two terpene units. It has been studied for its potential therapeutic properties, particularly its anti-inflammatory, anti-tumor, and anti-microbial effects.
Scientific Research Applications
Cancer Research
Anhydroepiophiobolin A has shown potential in cancer research due to its cytotoxic properties. It has been found to be effective against various cancer cell lines, including HepG2 and K562 cells, with IC50 values indicating its potency . The compound’s ability to induce cell death in cancer cells makes it a subject of interest for developing new anticancer therapies.
Cell Death Studies
The study of cell death mechanisms is crucial for understanding various diseases, including cancer. Anhydroepiophiobolin A has been implicated in the induction of apoptosis, a form of programmed cell death, in certain cell lines . This property is being explored to leverage the compound in the treatment of diseases where controlled cell death is beneficial.
Plant Biology
In plant biology, Anhydroepiophiobolin A exhibits phytotoxic effects, which can be utilized to understand plant-pathogen interactions. It has been shown to be phytotoxic to certain plant species in leaf puncture assays, suggesting its role in studying disease resistance in plants .
Phytotoxins Research
As a phytotoxin, Anhydroepiophiobolin A contributes to the understanding of plant diseases and the development of bioherbicides. Its herbicidal potential has been recognized, and it is being studied for the biocontrol of weeds and plant pathogens .
Antibacterial Studies
Anhydroepiophiobolin A’s antibacterial profile is being investigated for its efficacy against various bacterial strains. Its potential as an antibacterial agent opens avenues for the development of new antibiotics, especially in the face of rising antibiotic resistance .
Antifungal Research
The antifungal activity of Anhydroepiophiobolin A is significant for addressing fungal infections in agriculture and medicine. It provides a basis for the development of novel antifungal agents that can combat drug-resistant fungal pathogens .
Antitumor Studies
Research into Anhydroepiophiobolin A’s antitumor effects is ongoing, with studies exploring its mechanisms of action against tumor cells. The compound’s ability to target cancer cells while sparing healthy cells makes it a promising candidate for targeted cancer therapy .
Herbicidal Research
Anhydroepiophiobolin A’s herbicidal activity is being explored to develop environmentally friendly herbicides. Its selective toxicity towards certain plants could lead to the creation of targeted weed management strategies that are safe for crops and non-target organisms .
Nematocidal Studies
The nematocidal properties of Anhydroepiophiobolin A are of interest for controlling parasitic nematodes in agriculture. Its potential to provide a natural and effective solution for nematode infestations is being researched, which could benefit sustainable farming practices .
Mechanism of Action
Target of Action
Anhydroepiophiobolin A is a sesterterpenoid fungal metabolite that has been found in B. oryzae . It is known to be cytotoxic to various cancer cells . .
Mode of Action
It is known to exhibit cytotoxicity, suggesting it may interact with cellular components in a way that inhibits cell growth or induces cell death .
Biochemical Pathways
Given its cytotoxic effects, it is likely that it interferes with pathways essential for cell survival and proliferation .
Pharmacokinetics
Anhydroepiophiobolin A is a solid compound with poor water solubility . It is soluble in ethanol, methanol, DMF, or DMSO . These properties may affect its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
Anhydroepiophiobolin A exhibits cytotoxic effects on various cancer cell lines, including HepG2, K562, A549, SKOV3, SK-MEL-2, XF498, and HCT15 cells . This suggests that the compound’s action results in the inhibition of cell growth or induction of cell death .
Action Environment
The action of Anhydroepiophiobolin A may be influenced by various environmental factors. For instance, its solubility could be affected by the pH and temperature of its environment . .
properties
IUPAC Name |
(1'R,2S,3S,3'S,5R,7'R,8'E,11'R)-1',3,4'-trimethyl-5-(2-methylprop-1-enyl)-6'-oxospiro[oxolane-2,12'-tricyclo[9.3.0.03,7]tetradeca-4,8-diene]-8'-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O3/c1-15(2)10-19-12-17(4)25(28-19)9-8-24(5)13-20-16(3)11-21(27)23(20)18(14-26)6-7-22(24)25/h6,10-11,14,17,19-20,22-23H,7-9,12-13H2,1-5H3/b18-6-/t17-,19-,20+,22+,23-,24+,25-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYSLOGZXCWLSL-MUKMEUIDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC12CCC3(C2CC=C(C4C(C3)C(=CC4=O)C)C=O)C)C=C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](O[C@@]12CC[C@]3([C@H]2C/C=C(\[C@H]4[C@H](C3)C(=CC4=O)C)/C=O)C)C=C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Anhydroepiophiobolin A |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.